5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine
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Overview
Description
5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 5th position, an ethoxycyclobutyl group at the 2nd position, and two amine groups at the 4th and 6th positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor like 2,4-dichloropyrimidine, the chloro group at the 4th position can be substituted with an amine group through nucleophilic substitution using an amine reagent under basic conditions.
Introduction of the Ethoxycyclobutyl Group: The ethoxycyclobutyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction, where the ethoxycyclobutyl magnesium bromide reacts with the pyrimidine derivative.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the ethoxy group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Products include ethoxycyclobutyl aldehyde or ethoxycyclobutyl carboxylic acid.
Reduction: Products include 5-hydro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine.
Substitution: Products vary depending on the nucleophile used, such as 5-amino-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, pyrimidine derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent due to the known bioactivity of pyrimidine derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine would depend on its specific application. Generally, pyrimidine derivatives can interact with enzymes or receptors in biological systems, inhibiting or modulating their activity. The chloro and ethoxycyclobutyl groups may enhance the compound’s binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloropyrimidine: Lacks the ethoxycyclobutyl group, making it less complex.
5-chloro-2,4-diaminopyrimidine: Similar structure but without the ethoxycyclobutyl group.
4,6-diamino-5-chloropyrimidine: Similar but lacks the ethoxycyclobutyl group.
Uniqueness
The presence of the ethoxycyclobutyl group in 5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine makes it unique compared to other pyrimidine derivatives. This group can influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity, potentially leading to unique biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-4-N-[2-(3-ethoxycyclobutyl)ethyl]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-2-18-9-5-8(6-9)3-4-15-12-10(13)11(14)16-7-17-12/h7-9H,2-6H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOODDJUEWGSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CCNC2=NC=NC(=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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